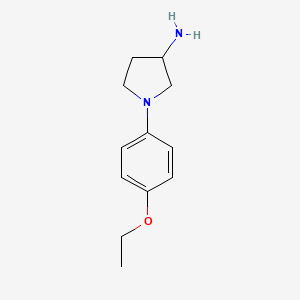

1-(4-Ethoxyphenyl)pyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2O/c1-2-15-12-5-3-11(4-6-12)14-8-7-10(13)9-14/h3-6,10H,2,7-9,13H2,1H3 |

InChI Key |

HSGIHXNDBCNRKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCC(C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Ethoxyphenyl Pyrrolidin 3 Amine and Analogues

General Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is a cornerstone of many synthetic endeavors. Various methodologies have been developed to construct this five-membered nitrogen heterocycle, each with its own advantages and substrate scope.

Nucleophilic Substitution Approaches

A classical and straightforward method for constructing the pyrrolidine ring involves intramolecular or intermolecular nucleophilic substitution. In a typical intramolecular approach, a linear precursor containing a nucleophilic amine at one end and a leaving group at the other is induced to cyclize. The reaction of primary amines with alkyl dihalides is a well-established method for forming nitrogen-containing heterocycles. organic-chemistry.org

This strategy is exemplified by the reaction of a primary amine with a 1,4-dihalobutane derivative. The amine first displaces one halide, forming an intermediate that subsequently undergoes an intramolecular cyclization to furnish the pyrrolidine ring. The efficiency of this process can be influenced by factors such as reaction concentration, the nature of the leaving group, and the presence of a base.

Another approach involves the nucleophilic attack of a stabilized enolate on an activated oxime. This process leads to the formation of substituted pyrrolines, which can then be reduced to the corresponding pyrrolidines, offering a rapid route to these saturated heterocycles from readily available starting materials. rsc.org

| Starting Materials | Reaction Conditions | Product | Key Features |

| Primary amine, 1,4-Dihalobutane | Alkaline aqueous medium, Microwave irradiation | N-substituted pyrrolidine | Simple and efficient cyclocondensation. organic-chemistry.org |

| Stabilized enolate, Activated oxime | Not specified | Substituted pyrroline | Out-competes Beckmann rearrangement; subsequent reduction yields pyrrolidines. rsc.org |

Reductive Amination Pathways

Reductive amination is a highly efficient and widely utilized method for the synthesis of N-aryl-substituted pyrrolidines. nih.gov This strategy typically involves the reaction of a dicarbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to yield the pyrrolidine ring. nih.gov A significant advantage of this method is that water is the only byproduct. nih.gov

One-pot procedures have been developed that employ an iridium catalyst for the successive reductive amination of diketones with anilines. nih.gov This transfer hydrogenation process offers good to excellent yields under mild conditions and showcases the potential for scale-up and the derivatization of drug molecules. nih.gov The reaction proceeds through the formation of an imidone intermediate, which is then reduced to an amino ketone. A subsequent condensation and transfer hydrogenation yields the final pyrrolidine product. nih.gov

Biocatalytic approaches using transaminases have also emerged for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org This method starts from ω-chloroketones and can achieve high enantiomeric excesses. acs.org

| Reactants | Catalyst/Reductant | Key Intermediates | Yield | Reference |

| Diketones, Anilines | Iridium complex | Imidone, Amino ketone | Good to excellent | nih.gov |

| ω-Chloroketones | Transaminases | Not specified | Up to 90% (analytical) | acs.org |

| Levulinic acid, Amines | Various (Thermo-, electro-, photocatalysis) | Not specified | Not specified | researchgate.net |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a powerful tool for the construction of carbo- and heterocyclic rings, including pyrrolidines. acs.orgresearchgate.net This reaction utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form a cyclic olefin from an acyclic diene precursor. acs.orgorganic-chemistry.org

For the synthesis of pyrrolidine derivatives, a diallylamine (B93489) substrate is typically employed. acs.org The presence of a Lewis acid, such as titanium(IV) isopropoxide, can assist the RCM of chiral diallylamines, leading to enantiopure pyrrolidine derivatives in high yields under mild conditions. acs.org

Ring-closing enyne metathesis (RCEM) is another variation that provides a direct route to new pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom. organic-chemistry.orgresearchgate.netnih.gov This atom-economical method produces conjugated dienes which can be used in subsequent transformations. organic-chemistry.org The reaction proceeds smoothly under mild conditions, often without the need for ethylene (B1197577) gas. researchgate.netnih.gov

| Substrate | Catalyst | Additive | Product | Yield | Reference |

| Chiral diallylamines | Grubbs second-generation catalyst | Ti(OiPr)4 | Enantiopure pyrrolidine derivatives | 79-93% | acs.org |

| Enyne substrates with N atom | Grubbs first or second-generation catalyst | None required | Pyrrolidine derivatives with conjugated diene | Very good | organic-chemistry.orgresearchgate.netnih.gov |

Hydroamination and Hydroalkoxylation Reactions

Intramolecular hydroamination of unsaturated amines is a direct method for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org This reaction can be catalyzed by various metals or promoted by acid. organic-chemistry.orgresearchgate.net A metal-free approach utilizes visible light irradiation in the presence of an acridinium (B8443388) salt catalyst and a hydrogen-atom donor to achieve anti-Markovnikov hydroamination with complete regiocontrol. organic-chemistry.org

A two-step, one-pot synthesis of highly substituted pyrrolidines has been developed using an enantioselective Mannich reaction followed by a thermal hydroamination cyclization. nih.gov Furthermore, a combination of organocatalysis and gold catalysis has been employed in a one-pot nitro-Mannich/hydroamination cascade to produce highly enantioselective trisubstituted pyrrolidine derivatives. nih.gov

The intramolecular hydroamination cyclization of homopropargylic sulfonamides in hexafluoroisopropanol (HFIP) can be coupled with hydroalkoxylation to form cyclic N,O-acetals. These intermediates can then be used to synthesize a variety of functionalized, multi-substituted pyrrolidines with excellent diastereoselectivity. acs.org

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

| anti-Markovnikov Hydroamination | Visible light, Acridinium salt, Thiophenol | Metal-free, complete regiocontrol | organic-chemistry.org |

| Mannich/Hydroamination Sequence | Chiral silane (B1218182) Lewis acid (Mannich), Thermal (Hydroamination) | Two-step, one-pot, excellent diastereoselectivity | nih.gov |

| Nitro-Mannich/Hydroamination Cascade | Bifunctional organocatalyst, Gold catalyst | One-pot, excellent enantioselectivities | nih.gov |

| Hydroamination/Hydroalkoxylation | AgOAc (catalyst), HFIP (solvent) | Forms versatile cyclic N,O-acetal intermediates | acs.org |

Installation of the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl group is an N-aryl substituent. Its installation onto the pyrrolidine nitrogen can be achieved through various methods, with electrophilic aromatic substitution being a foundational concept for the synthesis of the aniline (B41778) precursor.

Electrophilic Aromatic Substitution Techniques

The synthesis of 4-ethoxyaniline, the precursor required to introduce the 4-ethoxyphenyl moiety, relies on electrophilic aromatic substitution reactions on a benzene (B151609) ring bearing an activating group. The ethoxy group (-OEt) is an ortho-, para-directing and activating substituent, making the aromatic ring more susceptible to electrophilic attack. ncert.nic.inucalgary.ca

The general mechanism involves the generation of an electrophile which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). byjus.com Subsequent loss of a proton restores the aromaticity and yields the substituted product.

For the synthesis of a precursor to 4-ethoxyaniline, a common strategy would involve the nitration of phenetole (B1680304) (ethoxybenzene). The treatment of phenetole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would predominantly yield a mixture of ortho- and para-nitrophenetole. The para-isomer can then be separated and subsequently reduced to 4-ethoxyaniline.

| Reaction | Reagents | Directing Effect of -OH/-OEt | Typical Products |

| Nitration | Dilute HNO3 | Ortho, Para | Mixture of ortho- and para-nitrophenols. byjus.com |

| Halogenation | Br2 in CHCl3 | Ortho, Para | Monobromophenols. byjus.com |

| Halogenation | Bromine water | Ortho, Para | 2,4,6-Tribromophenol. byjus.com |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Ortho, Para | Mixture of ortho- and para-alkylated phenols. libretexts.org |

Once 4-ethoxyaniline is obtained, it can be coupled with a suitable pyrrolidine precursor, for instance, in a reductive amination reaction with a 1,4-dicarbonyl compound as described in section 2.1.2, to form the final 1-(4-ethoxyphenyl)pyrrolidine structure.

Williamson Ether Synthesis in Analogous Structures

The formation of the ethoxyphenyl moiety attached to the pyrrolidine nitrogen is a crucial step in the synthesis of the target compound and its analogs. The Williamson ether synthesis is a classic and versatile method for forming ethers from an organohalide and an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing analogs of 1-(4-ethoxyphenyl)pyrrolidin-3-amine, this reaction is typically employed to introduce the ethoxy group onto a phenol (B47542) precursor.

A relevant example of this application can be found in the synthesis of antiviral compounds where a Williamson reaction is used to connect a 4-hydroxyproline (B1632879) derivative with another cyclic system. wikipedia.org The general principle involves the deprotonation of a hydroxyl group on a 1-arylpyrrolidine precursor to form a more nucleophilic phenoxide. This is typically achieved using a moderately strong base such as potassium carbonate or sodium hydroxide (B78521). researchgate.net The resulting phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired ether linkage. wikipedia.orgutahtech.edu

The choice of solvent is critical for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can effectively solvate the cation of the base without solvating the nucleophilic anion, thus increasing its reactivity. researchgate.net The reaction temperature can be varied to optimize the reaction rate and yield, with temperatures typically ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates. researchgate.net

Table 1: General Conditions for Williamson Ether Synthesis in Analogous Structures

| Parameter | Condition | Rationale |

| Substrate | 1-(4-hydroxyphenyl)pyrrolidine derivative | Contains the hydroxyl group to be etherified. |

| Reagent | Ethyl iodide or Ethyl bromide | Provides the ethyl group for ether formation. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) | Deprotonates the phenolic hydroxyl group. |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvent to enhance nucleophilicity. |

| Temperature | Room temperature to 110 °C | To control reaction rate and minimize side reactions. |

Introduction of the Amine Functionality at C-3

A key step in the synthesis is the introduction of the amine group at the C-3 position of the pyrrolidine ring. This can be accomplished through several methods, including direct amination of a hydroxyl precursor or through coupling reactions involving a suitable leaving group at the C-3 position.

Direct Amination Methods

Direct amination methods often involve the conversion of a 3-hydroxypyrrolidine precursor into the corresponding amine. The Mitsunobu reaction is a powerful tool for this transformation as it allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgnih.gov

In this approach, the 3-hydroxypyrrolidine derivative is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This in situ activation of the hydroxyl group makes it a good leaving group. A suitable nitrogen nucleophile, such as phthalimide (B116566), is then introduced. organic-chemistry.orgresearchgate.net The use of phthalimide is advantageous as it is a stable, crystalline solid and the resulting N-alkylated phthalimide can be readily cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate, to yield the primary amine. organic-chemistry.org

The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at or below room temperature. organic-synthesis.com The stereochemical outcome of the Mitsunobu reaction is a key feature; it proceeds with a clean SN2-type inversion of configuration at the carbon bearing the hydroxyl group. organic-chemistry.org This is particularly important in stereoselective syntheses.

Coupling Reactions for Amine Introduction

An alternative strategy for introducing the C-3 amine is through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. utahtech.eduorganic-chemistry.org This reaction forms a carbon-nitrogen bond between an aryl or vinyl halide (or triflate) and an amine. In the context of synthesizing this compound, this can be applied in two ways: either by coupling a 3-halopyrrolidine derivative with an ammonia (B1221849) equivalent or by coupling 3-aminopyrrolidine (B1265635) with an aryl halide.

For the introduction of the C-3 amine, a 3-bromo-1-(4-ethoxyphenyl)pyrrolidine precursor could be coupled with an ammonia equivalent. utahtech.eduatlanchimpharma.com Ammonia itself can be a challenging coupling partner due to its high volatility and tendency to bind strongly to the palladium catalyst. utahtech.edu To circumvent this, ammonia surrogates such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or benzophenone (B1666685) imine are often used, followed by hydrolysis to reveal the primary amine. atlanchimpharma.comorganic-chemistry.org

The Buchwald-Hartwig amination typically employs a palladium catalyst, such as Pd(dba)₂ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand, for instance, P(t-Bu)₃ or a biarylphosphine ligand like XPhos. organic-chemistry.orgresearchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. researchgate.net The reaction is usually conducted in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere. researchgate.net

Table 2: Key Components of Buchwald-Hartwig Amination for C-N Bond Formation

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd(dba)₂, Pd(OAc)₂ | The active metal center for the catalytic cycle. |

| Ligand | P(t-Bu)₃, XPhos | Stabilizes the palladium center and facilitates key steps. |

| Base | Sodium tert-butoxide (NaOtBu) | Promotes the deprotonation of the amine and catalyst regeneration. |

| Amine Source | 3-Aminopyrrolidine or Ammonia Equivalent | The nitrogen nucleophile. |

| Aryl/Alkyl Halide | 1-Bromo-4-ethoxybenzene or 3-Bromopyrrolidine derivative | The electrophilic partner. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

Stereoselective Synthetic Approaches for Chiral Centers

The C-3 position of this compound is a chiral center, and the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Such approaches often start from a chiral precursor, a strategy known as the "chiral pool" approach, or employ a chiral catalyst or auxiliary to induce stereoselectivity. mdpi.comuvic.ca

One common strategy involves starting with a readily available, enantiomerically pure building block such as an amino acid. mdpi.com For example, derivatives of proline or hydroxyproline (B1673980) can serve as chiral templates for the synthesis of substituted pyrrolidines. wikipedia.org The inherent chirality of the starting material is carried through the synthetic sequence to control the stereochemistry of the final product.

As mentioned previously, the Mitsunobu reaction is a powerful tool for stereoselective synthesis due to its characteristic inversion of stereochemistry. organic-chemistry.orgnih.gov Starting with an enantiomerically pure 3-hydroxypyrrolidine derivative, the Mitsunobu reaction with a nitrogen nucleophile will produce the corresponding 3-aminopyrrolidine with the opposite stereoconfiguration at the C-3 position. This allows for the predictable synthesis of either the (R) or (S) enantiomer of the final product, depending on the stereochemistry of the starting alcohol.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of the reaction conditions for each step. Key parameters that are often varied to improve yields and minimize side reactions include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

For the Buchwald-Hartwig amination, the choice of the palladium catalyst and, crucially, the phosphine ligand is paramount for achieving high yields. Different generations of ligands have been developed to improve the scope and efficiency of this reaction for various substrates. organic-chemistry.org The nature of the base is also critical, with sterically hindered alkoxides often being the most effective. researchgate.net Optimization studies typically involve screening a variety of ligands and bases to identify the optimal combination for a specific substrate pairing. researchgate.net

The Mitsunobu reaction can also be optimized. The choice of the azodicarboxylate reagent (DEAD vs. DIAD) and the solvent can influence the reaction rate and ease of purification. Careful control of the reaction temperature, often starting at 0 °C and allowing the reaction to warm to room temperature, is important to minimize the formation of byproducts. organic-synthesis.com

Table 3: Factors for Optimization in Key Synthetic Steps

| Reaction | Key Parameters for Optimization | Potential Impact on Yield |

| Williamson Ether Synthesis | Base strength, temperature, solvent, phase-transfer catalyst | Can improve reaction rate and minimize side reactions like elimination. |

| Buchwald-Hartwig Amination | Palladium source, ligand structure, base, solvent, temperature | Critical for catalyst activity, stability, and turnover number. |

| Mitsunobu Reaction | Azodicarboxylate reagent, solvent, temperature, order of addition | Affects reaction rate, byproduct formation, and ease of purification. |

Structure Activity Relationship Sar Studies of 1 4 Ethoxyphenyl Pyrrolidin 3 Amine Derivatives

Impact of the 4-Ethoxyphenyl Group on Biological Activity and Electronic Properties

Biological Activity: The nature of the substituent on the phenyl ring is critical. The ethoxy group at the para position is an electron-donating group, which can influence the electronic environment of the entire molecule. This can affect how the molecule binds to its target receptor or enzyme. For instance, in a series of N-alkoxyphenyl carboxanilides, the length and position of the alkoxy chain were found to significantly impact antibacterial and antimycobacterial activities. nih.gov The 4-alkoxy substitution often provides a balance of lipophilicity and polarity, which can enhance membrane permeability and bioavailability. reachemchemicals.com In studies of GPR88 agonists, (4-alkoxyphenyl)glycinamides showed that the alkoxy group is a key feature for potency. nih.govresearchgate.net

Influence of Substituents at the Pyrrolidine (B122466) Ring

Modifications to the pyrrolidine ring itself, particularly at the C-3 and other positions, are a primary strategy for optimizing the activity of these derivatives.

C-3 Amine Substitutions and Their Pharmacological Implications

The amine group at the C-3 position is a key functional handle for introducing diversity and modulating pharmacological properties. Substitutions on this nitrogen can dramatically alter a compound's potency, selectivity, and mechanism of action.

Common modifications include acylation or alkylation of the amine. For example, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, various amide derivatives of a pyrrolidine scaffold were synthesized. nih.gov The nature of the acyl chain was found to be critical for inhibitory potency. SAR studies revealed that small, lipophilic groups were preferred, suggesting the binding pocket for this part of the molecule is tight and hydrophobic. nih.gov

Alkyl substitutions on the amine can also have a profound impact. In a series of dual 5-HT6R/D3R antagonists, introducing different alkyl chains (e.g., ethyl, isobutyl) to the aminomethylpyrrolidine moiety altered the affinity for both receptors. An ethyl chain maintained high affinity for the 5-HT6 receptor, while an isobutyl group was more beneficial for D3 receptor affinity. nih.gov This demonstrates that even subtle changes in the size and shape of the substituent at the C-3 amine can fine-tune the selectivity profile of the compound.

Below is a data table illustrating the effect of C-3 amine substitutions on receptor affinity from a study on 1H-pyrrolo[3,2-c]quinoline derivatives.

| Compound ID | C-3 Amine Substituent | 5-HT6R Affinity (Ki, nM) | D3R Affinity (% displacement @ 10⁻⁶ M) |

| PZ-1643 | -NH-isobutyl | 1.6 | 71 |

| 13 | -N(Et)- | 1.8 | 55 |

| 17 | -N(iBu)- | 1.2 | 62 |

| 19 | -N(2-hydroxyethyl)- | 15.3 | 38 |

Data synthesized from a study on 1H-pyrrolo[3,2-c]quinoline derivatives. nih.gov

Positional Isomer Effects on Receptor Binding and Enzyme Modulation

The specific position of substituents on the pyrrolidine ring, as well as their stereochemistry (relative spatial arrangement), significantly affects biological activity. Moving a functional group from one carbon to another can lead to a complete loss of activity or a switch in selectivity.

For instance, in a study of retinoic acid-related orphan receptor γ (RORγt) ligands, transposing a methyl group from the C-3 position to the C-4 position of the pyrrolidine ring resulted in a loss of potency. nih.gov Similarly, when studying NAAA inhibitors, a chloro-substituent on a terminal phenyl ring showed drastically different effects depending on its position: a 3-Cl substitution was 3.5-fold more effective, while a 4-Cl derivative led to a 2.7-fold decrease in potency. nih.gov

Stereochemistry is also paramount. The cis and trans arrangement of substituents can dictate how the molecule fits into a binding pocket. For RORγt ligands, a cis-configuration of two phenyl groups on the pyrrolidine ring was found to accommodate a face-to-face stacked arrangement, which was crucial for activity. nih.gov In another example, the stereochemistry at the C-3 position of a methylpyrrolidine derivative determined whether the compound acted as a pure antagonist for the estrogen receptor α (ERα). nih.gov

Conformation-Activity Relationships of the Pyrrolidine Core

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations, often described as "envelope" or "twist" forms. nih.gov This phenomenon, known as pseudorotation, means that substituents can occupy either pseudo-axial or pseudo-equatorial positions. beilstein-journals.orgresearchgate.net The preferred conformation of the ring and the orientation of its substituents are critical for biological activity, as they determine the three-dimensional shape of the molecule presented to the biological target. rsc.org

Inductive and stereoelectronic factors from substituents can control the ring's puckering. For example, an electron-withdrawing substituent like a cis-4-CF3 group on a pyrrolidine scaffold was shown to favor a pseudo-axial conformation for other groups on the ring, which was essential for full agonism at the GRP40 receptor. nih.gov The conformation of the pyrrolidine ring can lock the rest of the molecule into a specific "bioactive conformation" required for optimal interaction with a receptor or enzyme. nih.govrsc.org

The table below summarizes how substituents can influence the preferred conformation and the resulting biological implications.

| Substituent | Position | Effect on Conformation | Pharmacological Implication |

| trans-4-Fluoro | C-4 | Favors exo envelope | Influences peptide structure |

| cis-4-Fluoro | C-4 | Favors endo envelope | Influences peptide structure |

| cis-4-CF3 | C-4 | Endorses pseudo-axial conformation for other groups | Full agonism at GRP40 receptor |

| R-3-Methyl | C-3 | Promotes specific ring pucker | Pure ERα antagonist activity |

Data synthesized from a review on pyrrolidine derivatives. nih.gov

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. ufrj.brcambridgemedchemconsulting.com This strategy can be applied to various parts of the 1-(4-ethoxyphenyl)pyrrolidin-3-amine scaffold.

4-Ethoxyphenyl Group: The phenyl ring itself is a common target for bioisosteric replacement to improve properties like solubility and metabolic stability. acs.orgdrughunter.comnih.gov It can be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP). pharmablock.comacs.org Such replacements can alter π-stacking interactions and introduce new hydrogen bonding opportunities. The ethoxy group can be replaced with other small groups like -OCHF2, -SCH3, or even a small alkyl chain to fine-tune lipophilicity and metabolic stability. u-tokyo.ac.jpnih.govu-tokyo.ac.jp

Pyrrolidine Ring: The pyrrolidine core can be replaced with other five- or six-membered rings, such as piperidine, tetrahydrofuran (B95107), or thiazolidine. These changes would significantly alter the geometry and basicity of the molecule, leading to different pharmacological profiles.

C-3 Amine Group: The amide linkage that is often formed at the C-3 amine can be replaced by various bioisosteres to improve metabolic stability. Common amide bioisosteres include 1,2,4-oxadiazoles, 1,2,3-triazoles, or trifluoroethylamines. nih.gov For example, in the development of GPR88 agonists, replacing a glycinamide moiety with a 5-amino-1,3,4-oxadiazole led to a significant improvement in potency and a reduction in lipophilicity. nih.govresearchgate.net

Computational Insights into Structural Determinants of Activity

Computational chemistry provides powerful tools to understand the structural features that determine the biological activity of this compound derivatives. Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations offer insights at the atomic level. nih.govmdpi.com

Molecular Docking: Docking studies are used to predict the preferred binding mode of a molecule within the active site of a target protein. nih.govnih.gov For pyrrolidine derivatives, docking can reveal key interactions, such as hydrogen bonds between the C-3 amine and receptor residues, or hydrophobic interactions involving the 4-ethoxyphenyl group. nih.govsemanticscholar.org Studies on pyrrolidine-based neuraminidase inhibitors showed that residues like Trp178, Arg371, and Tyr406 were key for binding, and that hydrogen bonds and electrostatic factors were the main drivers of interaction. nih.gov Such insights help rationalize observed SAR and guide the design of new analogs with improved affinity. mdpi.com

QSAR Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activities. nih.govscispace.com These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. tandfonline.com For a series of pyrrolidine-based DPP-IV inhibitors, CoMSIA and HQSAR models successfully identified the key structural features impacting their potency, allowing for the design of novel, more active derivatives. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the binding pose predicted by docking. nih.govbohrium.comdovepress.com Simulations can reveal how the flexible pyrrolidine ring adapts its conformation within the binding site and can highlight the importance of specific water molecules in mediating interactions. mdpi.com Binding free energy calculations, such as MM/PBSA and MM/GBSA, can be performed on MD trajectories to provide a more accurate estimate of binding affinity, which can help rank compounds before synthesis. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the mechanism of action.

For a molecule like 1-(4-Ethoxyphenyl)pyrrolidin-3-amine, docking studies would be crucial to identify its potential binding modes within a target protein's active site. The pyrrolidine (B122466) scaffold is a known mimic for proline and is often targeted to enzymes like Dipeptidyl Peptidase-IV (DPP-IV) or various proteases. ingentaconnect.com Studies on similar pyrrolidine derivatives have shown that the scaffold can make critical interactions with key residues in enzyme active sites. ingentaconnect.comtandfonline.com

A hypothetical docking of this compound into a protein active site, such as that of Pancreatic Lipase or an Aminoglycoside Acetyltransferase, would likely reveal several key interactions:

Hydrogen Bonding: The primary amine (-NH2) on the pyrrolidine ring is a potent hydrogen bond donor, capable of interacting with acidic residues like aspartate or glutamate, or with the carbonyl backbone of the protein.

Hydrophobic Interactions: The ethoxyphenyl group provides a significant hydrophobic region that can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking: The phenyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine.

Acceptor Interactions: The oxygen of the ethoxy group and the tertiary nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors.

These interactions are fundamental to the stability of the ligand-receptor complex and are predictive of the compound's biological activity. mdpi.com

Molecular docking programs use scoring functions to estimate the binding affinity of the ligand to the receptor, typically expressed in kcal/mol. A lower binding energy score suggests a more favorable and stable interaction. For instance, studies on various pyrrolidine derivatives targeting pancreatic lipase have identified compounds with binding energies as strong as -8.24 kcal/mol. mdpi.com Similarly, virtual screening of pyrrolidine scaffolds against Plasmodium falciparum enzymes yielded hits with binding affinities up to -9.9 kcal/mol. nih.gov

A simulated docking of this compound against a panel of potential targets would generate data similar to that shown in the hypothetical table below, allowing researchers to prioritize targets for further experimental validation.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Myeloid cell leukemia-1 (Mcl-1) | 2W6Q | -8.5 | Met250, Arg263, Gly262 |

| Dipeptidyl Peptidase-IV (DPP-IV) | 6B1E | -7.9 | Tyr662, Ser630, Arg125 |

| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Trp86, Tyr337, Asp74 |

| Pancreatic Lipase (PL) | 1LPB | -8.1 | Phe77, Asp79, His151 |

This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. nih.govsuperfri.orgresearchgate.net

DFT calculations can determine several key electronic properties for this compound. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack, and positive potential (blue) around the amine hydrogens, indicating sites for nucleophilic attack.

| Quantum Chemical Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capacity |

| LUMO Energy | -0.9 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

| Ionization Potential | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released when gaining an electron |

This table contains hypothetical data for illustrative purposes derived from general principles of DFT calculations on similar organic molecules. researchgate.netresearchgate.net

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows chemists to map out the entire energy profile of a reaction, predicting the most favorable pathway. For the synthesis of this compound or its analogs, DFT could be used to optimize reaction conditions, predict potential byproducts, and understand the stereochemical outcome of a reaction. Such studies provide invaluable insights that complement experimental work, enabling a more rational approach to chemical synthesis. ekb.eg

Virtual Screening and Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based drug design methods become essential. mdpi.comnih.gov These approaches leverage the information from a set of known active molecules to design new, more potent ones.

The this compound structure can serve as a template for both virtual screening and ligand-based design.

Virtual Screening: The pyrrolidine scaffold can be used to screen large chemical databases for compounds with similar structural features, potentially identifying novel hits for a particular biological target. nih.govnih.govresearchgate.net This process filters millions of compounds down to a manageable number for experimental testing.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of this compound. This model would define the spatial arrangement of essential features required for biological activity. A hypothetical pharmacophore model for this compound would include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the ether oxygen or pyrrolidine nitrogen), a hydrophobic group, and an aromatic ring. This model can then be used to screen databases for new molecules that fit these criteria. tandfonline.com

3D-QSAR (Quantitative Structure-Activity Relationship): If a series of related pyrrolidine analogs with known biological activities is available, a 3D-QSAR model can be built. tandfonline.com This model correlates the 3D structural properties (like steric and electrostatic fields) of the molecules with their activities, providing a predictive tool to design new compounds with enhanced potency. tandfonline.com

| Pharmacophore Feature | Moiety in this compound |

| Aromatic Ring (AR) | Phenyl group |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) |

| Hydrogen Bond Acceptor (HBA) | Ethoxy oxygen, Pyrrolidine nitrogen |

| Hydrophobic Group (HY) | Ethyl group, Phenyl ring |

Protein Flexibility Modeling in Ligand Design (e.g., Induced-Fit Docking, WaterMap)

Accounting for protein flexibility is a critical aspect of accurately predicting ligand binding. Static receptor models often fail to capture the dynamic nature of protein binding pockets. Techniques like induced-fit docking and WaterMap analysis address this by considering the conformational changes of the protein upon ligand binding and the role of water molecules in the binding site.

Induced-Fit Docking and Molecular Dynamics Simulations:

Induced-fit docking (IFD) simulates the conformational changes in the protein's active site as a ligand approaches and binds. This is particularly important for targets that undergo significant structural rearrangements. Molecular dynamics (MD) simulations further enhance this understanding by modeling the movement of atoms in the protein-ligand complex over time, providing a more realistic view of the binding stability and interactions.

For instance, a study on pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1) utilized molecular docking supported by 100 ns MD simulations to confirm the stability of the compounds in the binding site. nih.gov These simulations demonstrated that the ligand-protein complexes remained stable, validating the initial docking poses and interaction modes. nih.gov Similarly, docking and MD studies of a pyrrolidinone analog, MMK16, were used to investigate its binding affinity to COX and LOX enzymes, highlighting its potential as a dual inhibitor. researchgate.net

WaterMap Analysis:

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site. schrodinger.com It helps identify "high-energy" or unstable water molecules that, if displaced by a part of a ligand, can lead to a significant increase in binding affinity. schrodinger.comnih.govdrughunter.com This approach provides crucial insights for optimizing ligand design to improve potency and selectivity. schrodinger.com

In a study aimed at discovering potential p21-Activated kinase 1 (PAK1) inhibitors, WaterMap analysis was used to evaluate a set of candidate molecules. nih.gov The analysis identified compounds capable of displacing high-energy water molecules, which correlated with gains in binding affinity. nih.gov This methodology allows for the rational design of compounds that can exploit the energetics of the hydration sites within the binding pocket. nih.govresearchgate.net

The table below illustrates the type of data generated from a WaterMap analysis, showing how the displacement of unfavorable water molecules can contribute to the binding energy of a ligand.

| Compound | Displaced Water Sites | Predicted Binding Affinity Gain (ΔΔG kcal/mol) |

| Acalabrutinib | 3 | 6.44 |

| Flubendazole | 2 | 2.59 |

| Trazodone | 2 | Not specified |

| Mitoxantrone | 1 | Not specified |

This table is illustrative and based on findings from a study on PAK1 inhibitors, demonstrating the application of WaterMap analysis. nih.gov

In Silico Prediction of Biological Activity and Selectivity

Computational models are widely used to predict the biological activity and selectivity of novel compounds before their synthesis, saving time and resources. nih.govnih.gov These methods range from ligand-based approaches, like Quantitative Structure-Activity Relationship (QSAR), to structure-based docking and scoring.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com These models can then be used to predict the activity of new, unsynthesized analogs. Several studies have successfully applied 2D and 3D-QSAR methods to pyrrolidine derivatives.

For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted on a series of pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov The resulting models showed good statistical stability and predictability, and the generated contour maps provided insights into the structural features favorable for inhibitory activity. nih.gov Another study on pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors also developed robust CoMFA and CoMSIA models. nih.gov The contour maps from this study indicated that electron-donating groups at the 3rd position of the pyrrolidine ring increased activity, while electron-withdrawing groups were favored at other positions. nih.gov

Below is a table summarizing the statistical validation of QSAR models developed for pyrrolidine derivatives, indicating their predictive power.

| QSAR Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (External Validation) |

| CoMFA (Mcl-1 Inhibitors) nih.gov | 0.689 | 0.999 | 0.986 |

| CoMSIA (Mcl-1 Inhibitors) nih.gov | 0.614 | 0.923 | 0.815 |

| HQSAR (Mcl-1 Inhibitors) nih.gov | 0.603 | 0.662 | 0.743 |

| CoMSIA (DPP-IV Inhibitors) nih.gov | 0.870 | Not specified | 0.604 |

Prediction of Selectivity:

Computational methods are also instrumental in predicting the selectivity of compounds for different biological targets. This is particularly important for avoiding off-target effects and designing safer therapeutics. A computational investigation into pyrrolidine-based ligands for nicotinic acetylcholine receptors (nAChRs) aimed to understand the determinants of subtype selectivity between α4β2 and α3β4. researchgate.net By docking a series of ligands into the recently determined cryo-EM structures of these receptor subtypes, the study found that the selectivity was related to the rigidity and substitution pattern of the aromatic portion of the molecules. researchgate.net

Furthermore, in silico target prediction tools, which operate on the principle that structurally similar molecules are likely to bind to similar targets, can be used to forecast the potential biological targets of a novel compound. nih.govscienceopen.com These ligand-based methods compare a new molecule to libraries of known active compounds to generate a list of probable targets. scienceopen.commdpi.com

The application of these computational approaches to the "this compound" scaffold could yield valuable predictions regarding its potential biological activities and selectivity profile, thereby guiding future experimental studies.

In-depth Analysis of Lead Optimization Strategies for this compound in Medicinal Chemistry

Following an extensive review of scientific literature and patent databases, it has been determined that specific, detailed research findings on the medicinal chemistry and lead optimization strategies for the compound This compound , corresponding to the requested outline, are not publicly available.

The pyrrolidine ring is a well-recognized scaffold in drug discovery, and numerous studies detail the optimization of various pyrrolidine-containing compounds. nih.govresearchgate.netresearchgate.net General principles of medicinal chemistry, such as fragment-based drug discovery (FBDD), rational design, modulation of physicochemical properties, bioisosterism, and the development of prodrugs, are widely applied to this class of molecules to enhance their therapeutic potential. uwa.edu.aunih.gov However, specific data, including structure-activity relationships (SAR), potency measurements, and detailed optimization pathways for this compound itself, are not documented in the available literature.

While the outline provided details a robust framework for discussing the lead optimization of a drug candidate, the absence of published research specifically focused on This compound prevents a scientifically accurate and detailed exploration of the following topics for this particular compound:

Fragment-Based Drug Discovery (FBDD) and Fragment-to-Lead Progression: There is no available information detailing the use of this compound as a fragment or a lead compound derived from FBDD, nor are there specific examples of its optimization using fragment expansion strategies like growing, linking, or merging.

Rational Design and De Novo Design Approaches: Literature detailing the rational or de novo design of new chemical entities based on the this compound scaffold could not be identified.

Strategies for Modulating Physicochemical Properties: While general strategies for altering properties like lipophilicity in pyrrolidine-based compounds exist, specific studies applying these techniques to this compound and reporting the resulting data are absent. nih.gov

Application of Bioisosterism: The application of bioisosteric replacement to optimize the this compound structure for improved potency, selectivity, or pharmacokinetic properties has not been described in the reviewed sources. nih.gov

Development of Prodrugs and Analogs: No specific prodrugs or analogs of this compound designed for enhanced biological performance are documented in publicly accessible research.

Medicinal Chemistry and Lead Optimization Strategies

Identification of Novel Therapeutic Targets for Pyrrolidine (B122466) Derivatives

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its role as a versatile pharmacophore. researchgate.netenamine.net The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable attribute in the design of novel therapeutics with high target specificity. researchgate.netnih.gov Research into pyrrolidine derivatives has uncovered a wide array of biological activities, leading to the identification of numerous therapeutic targets. While direct studies on "1-(4-Ethoxyphenyl)pyrrolidin-3-amine" are not extensively documented in publicly available research, the exploration of structurally related pyrrolidine compounds provides significant insights into potential novel therapeutic applications.

The structural flexibility of the pyrrolidine ring, combined with the ability to introduce diverse substituents at various positions, has enabled the development of compounds targeting a broad spectrum of diseases. These include infectious diseases, cancer, metabolic disorders, and neurological conditions. The ongoing investigation into pyrrolidine derivatives continues to unveil novel mechanisms of action and previously unexploited therapeutic targets.

Enzyme Inhibition:

A significant area of investigation for pyrrolidine derivatives is their potential as enzyme inhibitors. For instance, certain pyrrolidine sulfonamide derivatives have been identified as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. frontiersin.org One such derivative demonstrated notable inhibitory activity against the DPP-IV enzyme. frontiersin.org

In the realm of infectious diseases, novel 1,2,4-oxadiazole pyrrolidine derivatives have shown promise as antibacterial agents by targeting DNA gyrase and topoisomerase IV. frontiersin.org These enzymes are essential for bacterial DNA replication, making them attractive targets for antibiotic development. Several compounds in this class have exhibited potent inhibition of E. coli DNA gyrase. frontiersin.org

Furthermore, polyhydroxylated pyrrolidines, also known as aza-sugars, have been investigated as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), enzymes relevant to the management of diabetes and its complications. nih.gov

| Compound Class | Target Enzyme | Biological Activity | Key Findings |

|---|---|---|---|

| Pyrrolidine Sulfonamide Derivatives | DPP-IV | Antidiabetic | A derivative with a 4-trifluorophenyl substitution exhibited an IC50 of 11.32 ± 1.59 μM against DPP-IV. frontiersin.org |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | DNA Gyrase and Topoisomerase IV | Antibacterial | Compounds showed inhibition of E. coli DNA gyrase with IC50 values as low as 120 ± 10 nM. frontiersin.org |

| Polyhydroxylated Pyrrolidines (Aza-sugars) | α-Glucosidase (AG) and Aldose Reductase (ALR2) | Antidiabetic | Identified as dual-target inhibitors of enzymes involved in carbohydrate metabolism. nih.gov |

Receptor Modulation:

Pyrrolidine-containing compounds have also been extensively studied as modulators of various receptors, particularly within the central nervous system (CNS). Analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been identified as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin (B10506) transporter (SERT). drugs.ie This selective inhibition of monoamine uptake suggests their potential in the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.

More recently, research has focused on dual-target ligands that modulate both the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R). nih.gov Substituted trans-(2S,4R)-pyrrolidine moieties have been incorporated into these dual-target compounds, aiming to produce potent analgesics with a reduced liability for misuse. nih.gov

| Compound Class | Receptor Target | Potential Therapeutic Area | Key Findings |

|---|---|---|---|

| Pyrovalerone Analogues | Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) | CNS Disorders | Compounds demonstrated potent inhibition of DAT and NET with varying selectivity. drugs.ie |

| Substituted Pyrrolidines | μ-Opioid Receptor (MOR) and Dopamine D3 Receptor (D3R) | Pain Management | Designed as dual-target ligands to provide analgesia with reduced addictive potential. nih.gov |

Anticancer Targets:

The development of pyrrolidine derivatives as anticancer agents has led to the identification of several novel therapeutic targets. For instance, certain polysubstituted pyrrolidines have demonstrated strong antiproliferative activity against various cancer cell lines, including colon and breast cancer. nih.gov While the precise molecular targets for some of these compounds are still under investigation, their potent cytotoxic effects highlight the potential of the pyrrolidine scaffold in oncology.

Furthermore, pyrrolidine-containing compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFr2) and Src family kinases, which are crucial in tumor angiogenesis and metastasis. researchgate.net A notable example is a compound that has entered clinical trials for the treatment of age-related macular degeneration, a disease with parallels to cancer in its reliance on angiogenesis. researchgate.net

| Compound Class | Potential Anticancer Target | Key Findings |

|---|---|---|

| Polysubstituted Pyrrolidines | Undisclosed/Multiple | Exhibited strong antiproliferation activity with IC50 values ranging from 2.9 to 16 μM in cancer cell lines. nih.gov |

| Benzotriazine with Pyrrolidine Moiety | VEGFr2 and Src Family Kinases | A potent dual inhibitor of both VEGFr2 and Src family kinases. researchgate.net |

Q & A

Q. What are the established synthetic routes for 1-(4-Ethoxyphenyl)pyrrolidin-3-amine, and how are reaction conditions optimized?

The synthesis typically involves coupling pyrrolidine derivatives with ethoxyphenyl precursors. Key steps include:

- Cyclization : Formation of the pyrrolidine ring under acidic or basic conditions, often using toluene or THF as solvents .

- Catalysis : Transition-metal catalysts (e.g., palladium or copper) enhance coupling efficiency, particularly for aryl-amine bond formation .

- Temperature control : Reactions are conducted under inert atmospheres (N₂/Ar) at 60–100°C to prevent side reactions . Optimization focuses on solvent polarity, catalyst loading, and stepwise purification to achieve >90% yield .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

- X-ray crystallography : Refinement via SHELXL (part of the SHELX suite) to resolve bond angles and torsional conformations .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm) and amine functionality .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 235.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Structural analogs : Minor modifications (e.g., methoxy vs. ethoxy groups) alter receptor binding. Comparative studies using isosteric replacements are critical .

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs. For example, inconsistent cell-line viability thresholds in cytotoxicity studies require normalization to controls .

- Stereochemical purity : Chiral HPLC or enzymatic resolution ensures enantiomeric excess (>98%) to avoid confounding pharmacological results .

Q. What methodological strategies improve yield in multi-step syntheses of this compound?

Key approaches include:

- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to shield the amine during intermediate steps, followed by acidic deprotection .

- Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., cyclization) .

- Green chemistry : Solvent-free mechanochemical grinding or microwave-assisted reactions reduce waste and energy use .

Q. How does the ethoxyphenyl moiety influence the compound’s pharmacokinetic properties?

The ethoxy group:

- Enhances lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, improving blood-brain barrier penetration .

- Modulates metabolism : Cytochrome P450 (CYP3A4) demethylation of the ethoxy group generates active metabolites, requiring hepatic microsome assays to track metabolic pathways .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended to evaluate the compound’s neuroprotective potential?

Standard assays include:

- Glutamate-induced excitotoxicity : Measure neuronal viability (via MTT assay) in SH-SY5Y cells pre-treated with the compound .

- Oxidative stress models : Use H₂O₂ or rotenone in primary astrocytes to quantify ROS reduction via fluorescence probes (e.g., DCFH-DA) .

- Target engagement : Radioligand binding assays (e.g., σ-1 receptor) with Scatchard analysis to determine Ki values .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., serotonin receptors). Focus on hydrogen bonds between the amine group and Asp3.32 residue .

- QSAR models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

Critical Challenges & Solutions

Q. Why do crystallographic data sometimes fail to match predicted molecular geometries?

Common issues and fixes:

- Disorder in the ethoxyphenyl group : Use SHELXL’s PART instruction to model alternative conformations .

- Twinned crystals : Implement the TwinRotMat option in SHELXL for refinement .

- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG 3350 as a precipitant .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

- Strict QC protocols : Enforce ≥95% purity (HPLC) and residual solvent limits (ICH guidelines) .

- Bioactivity normalization : Express results as % inhibition relative to a reference batch in each assay plate .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.